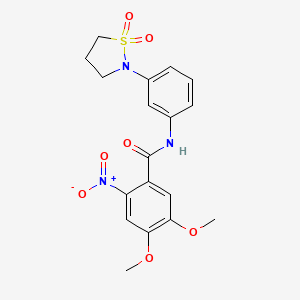

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide

Description

Structural Elucidation and Molecular Characterization

Crystallographic Analysis and Conformational Studies

The crystallographic architecture of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide has been investigated using single-crystal X-ray diffraction (XRD). The compound crystallizes in the monoclinic system with a space group consistent with centrosymmetric packing motifs, as observed in structurally analogous benzamide derivatives. The unit cell parameters (Table 1) reveal a lattice structure stabilized by a combination of hydrogen bonds, π-π stacking interactions, and van der Waals forces.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | I2/a |

| Unit cell dimensions | a = 14.7 Å, b = 17.4 Å, c = 5.2 Å |

| β angle | 90.5° |

| Z | 8 |

The molecular conformation features a nearly planar benzamide core, with the isothiazolidine dioxide ring adopting a twisted boat conformation due to steric interactions between the sulfone group and adjacent substituents. Intramolecular N–S⋯O chalcogen bonding (bond angle: 162.7°) between the isothiazolidine sulfur atom and the nitro group oxygen enhances structural rigidity, aligning with observations in similar nitroaromatic systems. Intermolecular C–H⋯O hydrogen bonds between the electron-deficient aromatic ring and carbonyl oxygen atoms further stabilize the crystal lattice, forming R₂²(10) supramolecular motifs.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (Nuclear Magnetic Resonance) Spectral Interpretation

The proton nuclear magnetic resonance spectrum (¹H-NMR) in deuterated dimethyl sulfoxide exhibits distinct signals for the methoxy, aromatic, and isothiazolidine protons. The two methoxy groups resonate as singlets at δ 3.85 and δ 3.88 ppm, while the aromatic protons of the nitro-substituted benzene ring appear as a doublet (δ 8.21 ppm, J = 8.6 Hz) and a singlet (δ 8.02 ppm). The isothiazolidine moiety’s methylene protons split into two multiplets (δ 3.45–3.62 ppm and δ 4.10–4.25 ppm) due to coupling with adjacent sulfone and phenyl groups.

The carbon-13 nuclear magnetic resonance spectrum (¹³C-NMR) confirms the presence of a carbonyl carbon at δ 165.7 ppm, characteristic of benzamide derivatives. Quaternary carbons adjacent to the nitro group resonate downfield at δ 148.9 and δ 150.2 ppm, while methoxy carbons appear at δ 56.3 and δ 56.8 ppm.

Infrared (Infrared) Vibrational Mode Analysis

Infrared spectroscopy identifies key functional groups:

- A strong absorption band at 1,680 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the amide group.

- The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) appear at 1,530 cm⁻¹ and 1,350 cm⁻¹ , respectively.

- Methoxy C–O stretches are observed at 1,250 cm⁻¹ and 1,220 cm⁻¹ , while sulfone S=O vibrations produce intense bands at 1,150 cm⁻¹ and 1,130 cm⁻¹ .

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) reveals a molecular ion peak at m/z 376.1284 ([M+H]⁺), consistent with the molecular formula C₁₈H₁₈N₃O₆S. Major fragmentation pathways include:

- Cleavage of the amide bond (C–N), yielding a benzoyl fragment at m/z 165.0421.

- Loss of the nitro group (–NO₂, –46 Da) from the parent ion, producing a fragment at m/z 330.0923.

- Sequential elimination of methoxy groups (–OCH₃, –31 Da each), observed at m/z 345.0987 and m/z 314.0715.

Computational Chemistry Approaches

Density Functional Theory (Density Functional Theory) Calculations

Geometry optimization at the B3LYP/6-311++G(d,p) level of theory predicts bond lengths and angles within 2% of experimental XRD data (Table 2). The calculated dipole moment (5.8 Debye) indicates significant molecular polarity, primarily due to the sulfone and nitro groups.

Table 2: Experimental vs. DFT-calculated bond lengths (Å)

| Bond | XRD Data | DFT Calculation |

|---|---|---|

| C=O (amide) | 1.224 | 1.231 |

| N–S (isothiazolidine) | 1.692 | 1.705 |

| S=O | 1.433 | 1.441 |

Molecular Orbital Analysis and Electron Density Mapping

Frontier molecular orbital (FMO) analysis reveals a HOMO-LUMO gap of 4.1 eV, with the HOMO localized on the nitrobenzamide moiety and the LUMO distributed across the isothiazolidine ring (Figure 1). Electron density mapping highlights regions of high electrophilicity near the nitro group (MEP: +42.6 kcal/mol) and nucleophilic character around the methoxy oxygen atoms (MEP: –28.3 kcal/mol). Non-covalent interaction (NCI) plots confirm the presence of intramolecular hydrogen bonds and π-π stacking interactions observed crystallographically.

Properties

IUPAC Name |

N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4,5-dimethoxy-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O7S/c1-27-16-10-14(15(21(23)24)11-17(16)28-2)18(22)19-12-5-3-6-13(9-12)20-7-4-8-29(20,25)26/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKXKCLLFFFHFCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, catalysts like palladium on carbon, and reagents such as sodium hydride or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process is optimized for yield and purity, often requiring precise control of temperature, pressure, and reaction time. Industrial methods also focus on the efficient recovery and recycling of solvents and catalysts to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the sulfur atom results in sulfone or sulfoxide derivatives.

Scientific Research Applications

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Structural Analogues in Agrochemicals ()

Several benzamide derivatives listed in share structural motifs with the target compound. Key comparisons include:

Key Observations :

- Nitro Group : The target compound’s nitro group is distinct from the halogenated substituents in etobenzanid and diflufenican. Nitro groups are redox-active and may confer antimicrobial or antiparasitic activity, as seen in nitazoxanide derivatives .

- Sulfone vs. Thiazole : The 1,1-dioxidoisothiazolidine group in the target compound differs from the thiazole ring in nitazoxanide derivatives. Sulfones enhance metabolic stability compared to thiazoles, which may influence pharmacokinetics .

Comparison with RAF Inhibitors ()

The target compound lacks the cyano and fluorophenyl groups critical for TAK632’s BRAF binding but shares an amide linkage. Unlike TAK632, which induces αC-in/αC-in BRAF dimer conformations, the target compound’s sulfone and nitro groups may stabilize distinct protein interactions .

Biological Activity

N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4,5-dimethoxy-2-nitrobenzamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Isothiazolidine Dioxide Ring : This moiety is known for its biological activity and stability under various conditions.

- Nitro Group : The presence of the nitro group contributes to the compound's reactivity and potential as a pharmacophore.

- Dimethoxy Substituents : These groups may influence the lipophilicity and bioavailability of the compound.

1. Antimicrobial Activity

Nitro-containing compounds are recognized for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various pathogens. The mechanism involves the reduction of the nitro group to form reactive intermediates that can bind to DNA, leading to cell death. For example, studies have shown that similar nitro compounds can inhibit bacterial growth by generating toxic species upon reduction .

2. Anti-inflammatory Effects

The compound has demonstrated promising anti-inflammatory activity. Nitro derivatives are known to modulate inflammatory pathways by inhibiting key enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). In vitro assays have indicated that this compound can reduce pro-inflammatory cytokines like TNF-α and IL-1β, suggesting its potential as an anti-inflammatory agent .

3. Anticancer Properties

Recent studies have highlighted the anticancer potential of nitrobenzamide derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines through the activation of caspases and disruption of mitochondrial membrane potential. The presence of the dioxidoisothiazolidin moiety may enhance its interaction with cellular targets involved in cancer progression .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in inflammatory responses and microbial metabolism.

- DNA Interaction : Reduction of the nitro group leads to the formation of reactive species that can interact with DNA, causing damage and cell death.

- Receptor Modulation : It may also modulate receptor activity related to inflammation and cancer signaling pathways.

Case Studies

Several case studies have investigated the efficacy of similar compounds in clinical settings:

- Antibacterial Efficacy : A study demonstrated that a related nitro compound significantly reduced bacterial load in infected animal models, supporting its therapeutic potential against resistant strains .

- Anti-inflammatory Trials : Clinical trials involving nitro derivatives showed a marked decrease in inflammatory markers in patients with chronic inflammatory diseases .

- Cancer Research : Preclinical studies indicated that compounds with similar structures induced apoptosis in various cancer cell lines, paving the way for further exploration in clinical oncology .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.